N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a synthetic compound with unique structural features. It combines phthalazinone and furan functionalities and is often explored in medicinal and biochemical research.
Mechanism of Action
Phthalazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The furan ring is a common feature in many natural products and drugs, and it can contribute to a compound’s bioactivity.
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The biochemical pathways affected would depend on the specific targets and the role they play in cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could affect its elimination from the body .
The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the biochemical pathways it affects. These could include changes in cell signaling, gene expression, or cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide, a common approach involves:
Formation of Phthalazinone Core: : This can be achieved through cyclization reactions involving appropriate starting materials like hydrazine and substituted benzoic acid.
Pyrrolidine Substitution: : Subsequent substitution to attach the pyrrolidine group at a specific position.
Furan-2-carboxamide Incorporation: : This is done by coupling the furan-2-carboxamide with the phthalazinone derivative.
Industrial Production Methods
In an industrial setting, the synthesis usually follows scalable procedures ensuring high yield and purity. This often involves:
Efficient purification techniques.
Optimization of reaction conditions (e.g., temperature, solvents).
Utilization of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically undergoes:
Oxidation: : Leading to the formation of oxidized derivatives.
Reduction: : Yields reduced forms, modifying the functional groups.
Substitution: : Various nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : DMF, DMSO, and other polar aprotic solvents.
Conditions: : Reactions often conducted under controlled temperature and pH.
Major Products
The reactions yield a diverse set of products, including modified phthalazinones and substituted furan derivatives, which are valuable intermediates in further chemical synthesis.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as building blocks for more complex molecules.
Catalysts: : Some derivatives act as catalysts in specific organic transformations.
Biology and Medicine
Pharmacological Activity: : Exhibits potential anti-inflammatory and anticancer properties.
Biochemical Probes: : Utilized to study enzyme mechanisms and protein interactions.
Industry
Material Science: : Incorporated into polymers and nanomaterials for enhanced properties.
Agriculture: : Potential use as bioactive agents in crop protection.
Comparison with Similar Compounds
Compared to other phthalazinone and furan derivatives, N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide stands out due to:
Unique Structure: : The specific combination of functional groups.
Enhanced Activity: : Superior pharmacological or catalytic activity in certain contexts.
Similar Compounds
3-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one: : Lacks the furan-2-carboxamide group.
N-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-3,4-dihydrophthalazin-1-yl]methylcarbamate: : Different substituent on the phthalazinone core.
In a nutshell, this compound is a compound of significant interest due to its synthetic versatility, diverse reactivity, and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(18-8-5-13-27-18)21-14-17-15-6-1-2-7-16(15)20(26)24(22-17)12-11-23-9-3-4-10-23/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQODERVTVCONFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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